molecular formula C20H23N5O4S B2508969 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 852437-76-4

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2508969
CAS RN: 852437-76-4
M. Wt: 429.5
InChI Key: OJZCBMFMEZOLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by various coupling reactions to introduce different substituents. For example, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates involves a DCC coupling method and the use of N-hydroxybenzotriazole to yield good results . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied, with modifications to the starting materials and reaction conditions to accommodate the different chemical groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of triazolopyridazine derivatives is characterized by the presence of a triazolo ring fused to a pyridazine ring. The specific compound mentioned would also include a dimethoxyphenyl group and a tetrahydrofuran-methylacetamide moiety. The structure would likely exhibit a degree of rigidity due to the fused ring system, which could influence its binding to biological targets. The presence of sulfur and oxygen atoms could also facilitate interactions with other molecules through hydrogen bonding or other non-covalent interactions.

Chemical Reactions Analysis

The chemical reactions involving triazolopyridazine derivatives can vary widely depending on the functional groups present. The provided papers do not detail reactions for the exact compound , but they do describe the formation of triazoloquinoxaline derivatives through reactions such as azide coupling, which can sometimes yield poor results due to competing decomposition . The reactivity of the compound would be influenced by the electron-donating and withdrawing properties of the substituents, as well as the overall molecular conformation.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis Techniques : Research on similar heterocyclic compounds, such as triazolo[4,3-b]pyridazines, involves advanced synthesis techniques. For example, a study describes the synthesis of various heterocycles, including pyridazine analogs, showcasing the pharmaceutical importance of these compounds in medicinal chemistry (Sallam et al., 2021). Another study focuses on the preparation of triazoloquinazolinium betaines, highlighting the structural diversity and potential applications of these molecules (Crabb et al., 1999).

  • Antioxidant and Antimicrobial Activities : Some compounds within the triazolo[4,3-b]pyridazine class have been evaluated for their antioxidant abilities, with certain derivatives showing significant activity in assays, indicating potential therapeutic applications (Shakir et al., 2017). Antimicrobial activities have also been reported, suggesting these compounds could be valuable in developing new antimicrobial agents (Bhuiyan et al., 2006).

  • Insecticidal Assessment : Innovative heterocycles incorporating thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, indicating the potential of these compounds in agricultural applications (Fadda et al., 2017).

Molecular Docking and Synthesis for Potential Therapeutic Uses

  • Studies involving molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and hybrid derivatives have been conducted to explore their interactions with target proteins, offering insights into their potential therapeutic benefits (Flefel et al., 2018).

properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-27-15-6-5-13(10-16(15)28-2)20-23-22-17-7-8-19(24-25(17)20)30-12-18(26)21-11-14-4-3-9-29-14/h5-8,10,14H,3-4,9,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZCBMFMEZOLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4CCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.